molecular formula C9H7F5 B1453488 1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene CAS No. 1138445-52-9

1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene

Cat. No.: B1453488
CAS No.: 1138445-52-9
M. Wt: 210.14 g/mol
InChI Key: YIKIYOZRBHHWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene is an organofluorine compound characterized by the presence of multiple fluorine atoms attached to a benzene ring. Organofluorine compounds are known for their unique properties, which make them valuable in various fields such as agrochemistry, drug discovery, and materials science .

Chemical Reactions Analysis

1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene has several scientific research applications:

Comparison with Similar Compounds

1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene can be compared with other fluorinated benzene derivatives, such as:

    1-(1,1-Difluoropropyl)-3,5-difluorobenzene: This compound has a similar structure but with fluorine atoms at different positions on the benzene ring.

    1-(1,1-Difluoropropyl)-2,3-difluorobenzene: Another similar compound with fluorine atoms at the 2 and 3 positions.

The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which can impart distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(1,1-difluoropropyl)-2,4,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5/c1-2-9(13,14)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKIYOZRBHHWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene
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1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene
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Reactant of Route 6
1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene

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